2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one structure and properties
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one structure and properties
An In-depth Technical Guide to 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one: Structure, Properties, and Synthetic Utility
Introduction: The Versatility of Azlactones
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a prominent member of the azlactone (or oxazolone) class of five-membered heterocyclic compounds.[1] These molecules are not merely chemical curiosities; they are highly versatile and valuable intermediates in organic synthesis.[1] Their significance lies in the multiple reactive sites within their compact structure, which allows for a wide range of chemical transformations.[1] Historically, azlactones are famously associated with the Erlenmeyer-Plöchl synthesis, a classic method for preparing α-amino acids from N-acyl glycines.[2][3] This guide offers a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, providing researchers, scientists, and drug development professionals with a technical foundation for its application.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of a molecule are fundamental to understanding its reactivity and potential applications.
Core Structure and Isomerism
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one possesses a planar oxazolone ring substituted with a methyl group at the C-2 position and a phenylmethylene (benzylidene) group at the C-4 position. The exocyclic double bond at the C-4 position gives rise to geometric isomerism (E/Z). The (Z)-isomer is generally the more thermodynamically stable and commonly isolated form.[4]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties are critical for identification and characterization. The data presented below are a synthesis of calculated and experimental values from various sources.
| Property | Value | Source(s) |
| Melting Point (Tfus) | 139-140 °C | [6] |
| Boiling Point (Tboil) | 310.7 ± 52.0 °C (Predicted) | [6] |
| Water Solubility | Log10(WS) = -2.46 (mol/L) (Calculated) | [7] |
| Octanol/Water Partition Coefficient | LogP(oct/wat) = 2.003 (Calculated) | [7] |
| IR C=O Stretch | ~1780–1820 cm⁻¹ (often split) | [1][8] |
| IR C=N Stretch | ~1660 cm⁻¹ | [1][8] |
Spectroscopic Insights:
-
Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic. The most telling feature is the strong stretching vibration of the lactone carbonyl (C=O) group, which often appears as a doublet between 1780-1820 cm⁻¹ due to Fermi resonance.[8] Another key absorption is the imine (C=N) stretch found near 1660 cm⁻¹.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see signals corresponding to the methyl protons (singlet), the vinyl proton of the phenylmethylene group (singlet), and the aromatic protons of the phenyl ring.
-
¹³C NMR: Key resonances would include the carbonyl carbon, the imine carbon, and the carbons of the exocyclic double bond, in addition to the methyl and aromatic carbons.
-
-
Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides mass spectrometry data, which is crucial for confirming the molecular weight and analyzing fragmentation patterns.[5][9]
Synthesis: The Erlenmeyer-Plöchl Reaction
The primary and most historically significant method for synthesizing 4-substituted-2-alkyloxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction.[3][10] This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.[2][11]
Causality in Experimental Choices
-
N-acetylglycine: Serves as the backbone for the oxazolone ring. The acetyl group provides the C-2 methyl substituent.
-
Benzaldehyde: This aldehyde condenses with the reactive methylene group of the intermediate oxazolone to form the C-4 phenylmethylene substituent.
-
Acetic Anhydride: Functions as a crucial dehydrating agent, facilitating the intramolecular cyclization of N-acetylglycine to form the initial 2-methyl-oxazol-5(4H)-one intermediate.[12]
-
Sodium Acetate: Acts as a base to deprotonate the C-4 position of the intermediate oxazolone, generating a nucleophilic enolate that attacks the benzaldehyde.
Experimental Protocol: Erlenmeyer-Plöchl Synthesis
-
Mixing Reagents: In a round-bottomed flask, combine N-acetylglycine (1.0 eq), benzaldehyde (1.0 eq), and fused sodium acetate (1.0 eq).
-
Addition of Dehydrating Agent: Add acetic anhydride (typically 2.0-3.0 eq) to the mixture.
-
Heating: Heat the mixture under reflux with magnetic stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but typically range from 1 to 4 hours.[11]
-
Workup: After the reaction is complete, cool the mixture. Often, ethanol is added to quench the excess acetic anhydride.[11] The mixture may be left at a cold temperature overnight to facilitate precipitation.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water and cold ethanol to remove impurities, and then dried.[11] Recrystallization from a suitable solvent (e.g., ethyl acetate) can be performed to obtain the pure product.
Modern Synthetic Approaches
While the classic Erlenmeyer-Plöchl reaction is robust, modern chemistry seeks more efficient and environmentally benign methods.[10] Innovations include:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improves yields.[13]
-
Catalyst Development: Various catalysts, including ytterbium(III) triflate, bismuth(III) acetate, and reusable solid supports like silica gel, have been employed to enhance the reaction under milder conditions.[13]
-
Continuous-Flow Methods: Microreactor technology has been applied to achieve a catalyst-free and solvent-free synthesis, representing a significant advancement in green chemistry.[10]
Caption: General workflow for the Erlenmeyer-Plöchl synthesis.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one stems from its inherent reactivity, making it a valuable precursor for more complex molecules.[1]
Key Reactive Sites
-
Ring-Opening by Nucleophiles: The carbonyl group at the C-5 position is susceptible to nucleophilic attack. This is the most common reaction pathway, where nucleophiles like amines, alcohols, or water open the lactone ring to form N-acyl-α,β-unsaturated amino acid derivatives. This reactivity is fundamental to its use in peptide synthesis and the creation of various amide derivatives.[14][15]
-
Reactions at the Exocyclic Double Bond: The conjugated exocyclic C=C bond can undergo various addition reactions. For instance, reduction of this bond is a key step in the synthesis of α-amino acids like phenylalanine.[2] It can also participate in cycloaddition reactions.[16]
-
Acidity of C-4 Protons (in the saturated precursor): The protons on the C-4 carbon of the saturated oxazolone intermediate are acidic (pKa ≈ 9), allowing for deprotonation to form a resonance-stabilized enolate.[1] This nucleophilic enolate is what reacts with aldehydes in the Erlenmeyer-Plöchl synthesis.
Caption: Key reactivity pathways of the azlactone core.
Applications in Research and Drug Development
The oxazolone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[14][15] Derivatives of 4-aryliden-oxazol-5(4H)-ones have demonstrated a broad spectrum of pharmacological activities.
-
Anti-inflammatory and Antioxidant Activity: Many oxazolone derivatives have been studied for their ability to inhibit enzymes like lipoxygenase and to scavenge free radicals, showing potential as anti-inflammatory and antioxidant agents.[14][15][17]
-
Antimicrobial and Antifungal Activity: The azlactone core has been incorporated into molecules tested against various bacterial and fungal strains, with some compounds showing promising activity.[11][18]
-
Antitumor Activity: Certain substituted oxazolones have been evaluated for their antiproliferative effects against cancer cell lines, making them an interesting scaffold for oncology drug discovery.[11]
-
Enzyme Inhibition: Beyond inflammation, these compounds have been investigated as inhibitors for other enzymes, such as tyrosinase, which is relevant in dermatology and food science.[19]
The ease of synthesis and the ability to readily introduce chemical diversity at the C-2 and C-4 positions make 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one and its analogs highly attractive starting points for generating libraries of novel compounds for biological screening.[10]
Conclusion
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a cornerstone heterocyclic compound with a rich history and a vibrant present in chemical synthesis. Its straightforward preparation via the Erlenmeyer-Plöchl reaction, coupled with the versatile reactivity of its azlactone core, cements its role as a critical building block for creating a diverse array of molecules, from fundamental amino acids to complex, biologically active agents. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.
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